molecular formula C22H20ClN2+ B13370184 1-(4-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

1-(4-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

Cat. No.: B13370184
M. Wt: 347.9 g/mol
InChI Key: CVYXVFQVPGKTPK-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 4-methylbenzyl chloride.

    Formation of Benzimidazole Core: The benzimidazole core is formed through a condensation reaction between o-phenylenediamine and a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzimidazole core is then subjected to nucleophilic substitution reactions with 4-chlorobenzyl chloride and 4-methylbenzyl chloride to introduce the respective substituents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interacting with DNA: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death or inhibition of cell proliferation.

    Modulating Receptors: It can interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-3-(4-methylphenyl)-3H-benzimidazol-1-ium: This compound has a similar structure but with a different substituent on the benzimidazole core.

    1-(4-chlorophenyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium: This compound has a different substituent on the benzimidazole core, which may affect its properties and applications.

    1-(4-chlorobenzyl)-3-(4-methylbenzyl)-3H-imidazol-1-ium: This compound has a different core structure (imidazole instead of benzimidazole), which may result in different chemical and biological properties.

Properties

Molecular Formula

C22H20ClN2+

Molecular Weight

347.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-1-ium

InChI

InChI=1S/C22H20ClN2/c1-17-6-8-18(9-7-17)14-24-16-25(22-5-3-2-4-21(22)24)15-19-10-12-20(23)13-11-19/h2-13,16H,14-15H2,1H3/q+1

InChI Key

CVYXVFQVPGKTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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